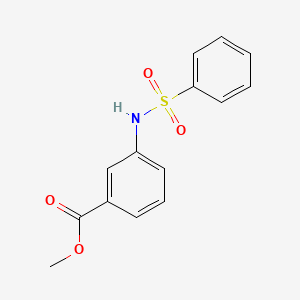

Methyl 3-benzenesulfonamidobenzoate

概要

説明

Methyl 3-benzenesulfonamidobenzoate is an organic compound with the molecular formula C14H13NO4S. It is a solid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by the presence of a benzenesulfonamide group attached to a methyl benzoate moiety.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-benzenesulfonamidobenzoate can be synthesized through the reaction of methyl 3-aminobenzoate with benzenesulfonyl chloride. The reaction is typically carried out in pyridine as a solvent, under cooling conditions using an ice bath. The mixture is then allowed to warm to room temperature and stirred for about 16 hours. The reaction mixture is poured onto ice and acidified with hydrochloric acid to precipitate the product, which is then filtered and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial purposes. The use of pyridine and benzenesulfonyl chloride in a controlled environment ensures the efficient production of the compound.

化学反応の分析

Types of Reactions

Methyl 3-benzenesulfonamidobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different oxidation states of the compound.

科学的研究の応用

Pharmaceutical Applications

Methyl 3-benzenesulfonamidobenzoate serves as an intermediate compound in the synthesis of various pharmaceutical agents. Its sulfonamide group is significant for the development of drugs with antibacterial and antifungal properties. The following table summarizes its key pharmaceutical applications:

| Application | Description |

|---|---|

| Drug Synthesis | Used in the production of sulfonamide antibiotics and other therapeutics. |

| Biochemical Probes | Investigated for potential use as a biochemical probe due to its reactive sulfonamide group. |

| Antimicrobial Activity | Explored for efficacy against various bacterial and fungal pathogens. |

Industrial Applications

Beyond pharmaceuticals, this compound is utilized in industrial settings, particularly in the production of dyes and pigments. Its role as a reactant and catalyst enhances its utility in organic chemical synthesis. Key industrial applications include:

| Application | Description |

|---|---|

| Dyes and Pigments | Acts as an intermediate in synthesizing colorants for textiles and plastics. |

| Organic Synthesis | Functions as a reactant, catalyst, or solvent in various organic reactions, facilitating the creation of complex molecules. |

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study in Antibacterial Research : A study investigated the antibacterial properties of compounds derived from this compound, demonstrating significant activity against resistant strains of bacteria. The findings suggested that modifications to the sulfonamide structure could enhance efficacy.

- Synthesis of Novel Dyes : Research focused on the use of this compound as a precursor for synthesizing novel azo dyes. The study highlighted the compound's ability to produce vibrant colors with excellent fastness properties, making it suitable for industrial applications.

作用機序

The mechanism by which Methyl 3-benzenesulfonamidobenzoate exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

Methyl 3-aminobenzoate: The precursor in the synthesis of Methyl 3-benzenesulfonamidobenzoate.

Benzenesulfonyl chloride: Another precursor used in the synthesis.

Methyl benzoate: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both a benzenesulfonamide group and a methyl benzoate moiety. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.

生物活性

Methyl 3-benzenesulfonamidobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by various studies and case reports.

Chemical Structure and Properties

This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The compound features a benzenesulfonamide group attached to a benzoate moiety, contributing to its pharmacological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound and related compounds:

- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives of benzenesulfonamides exhibit varying levels of antimicrobial activity against bacteria such as E. coli and S. aureus. For instance, compound 4d showed an MIC of 6.72 mg/mL against E. coli, while compound 4h had an MIC of 6.63 mg/mL against S. aureus .

- Mechanism of Action : The antimicrobial action is believed to involve the inhibition of bacterial enzymes and disruption of cellular processes essential for bacterial growth and replication.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

- In Vivo Studies : In animal models, compounds similar to this compound demonstrated significant reductions in carrageenan-induced paw edema, indicating potent anti-inflammatory effects. For example, compounds with similar structures achieved reductions in edema ranging from 87% to 94% .

- Clinical Implications : These findings suggest potential applications in treating inflammatory conditions, although further clinical studies are necessary to confirm efficacy in humans.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzenesulfonamide derivatives highlighted their effectiveness against various microbial strains, reinforcing the potential for developing new antibiotics based on these structures .

- Inflammation Models : In a rat model, the administration of this compound led to significant decreases in inflammatory markers, supporting its potential use as an anti-inflammatory agent .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the benzenesulfonamide structure can enhance antimicrobial potency and selectivity against target pathogens .

- Molecular Docking Studies : In silico studies have provided insights into the binding interactions between this compound and target proteins, suggesting mechanisms through which it exerts its biological effects .

Summary Table of Biological Activities

特性

IUPAC Name |

methyl 3-(benzenesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-19-14(16)11-6-5-7-12(10-11)15-20(17,18)13-8-3-2-4-9-13/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIPPTXOJKWUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。